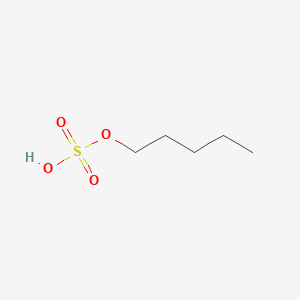
2-(ethylamino)-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-5-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group at the second position and a sulfo group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(ethylamino)-5-sulfo- can be achieved through several methods. One common approach involves the nitration of benzoic acid to produce nitrobenzoic acid, followed by reduction to form aminobenzoic acid. The ethylamino group can then be introduced through an alkylation reaction using ethylamine. The sulfo group is typically introduced via sulfonation using sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of benzoic acid, 2-(ethylamino)-5-sulfo- often involves large-scale nitration and reduction processes, followed by alkylation and sulfonation. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-5-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethylamino and sulfo groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted benzoic acids .
Scientific Research Applications
2-(ethylamino)-5-sulfobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzoic acid, 2-(ethylamino)-5-sulfo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(methylamino)-5-sulfo-
- Benzoic acid, 2-(propylamino)-5-sulfo-
- Benzoic acid, 2-(butylamino)-5-sulfo-
Uniqueness
2-(ethylamino)-5-sulfobenzoic acid is unique due to its specific ethylamino and sulfo substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
119-22-2 |
|---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-(ethylamino)-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15) |
InChI Key |
WXUAZZARGUDIHU-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Key on ui other cas no. |
119-22-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















